

Lomitapide-d8 supplier and purchasing information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lomitapide-d8

Cat. No.: B12300079

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Lomitapide-d8: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides comprehensive technical information on **Lomitapide-d8**, a deuterated internal standard crucial for the accurate quantification of the lipid-lowering agent Lomitapide. This document outlines suppliers, purchasing details, the mechanism of action of Lomitapide, and detailed experimental protocols for its use and evaluation.

Supplier and Purchasing Information

Lomitapide-d8 is available from several reputable suppliers of research chemicals. The following table summarizes key purchasing information to facilitate procurement for research purposes.

Supplier	Catalog Number(s)	Available Quantities	Purity	Price (USD)
Cayman Chemical	28764	500 µg, 1 mg	≥99% deuterated forms (d1-d8)	\$219 (500 µg), \$348 (1 mg)
Bertin Bioreagent	28764	1 mg, 500 µg	Not Specified	Contact for pricing
Sapphire North America	28764	500 µg, 1 mg	≥99% deuterated forms (d1-d8)	\$219 (500 µg), \$348 (1 mg)
Simson Pharma Limited	Not specified	Custom Synthesis	Certificate of Analysis provided	Contact for pricing
MedchemExpress	HY-13116S1	Not specified	Not specified	Get quote
GlpBio	Not specified	Not specified	>99.00%	Contact for pricing
Santa Cruz Biotechnology	sc-484841	Not specified	Not specified	Contact for pricing

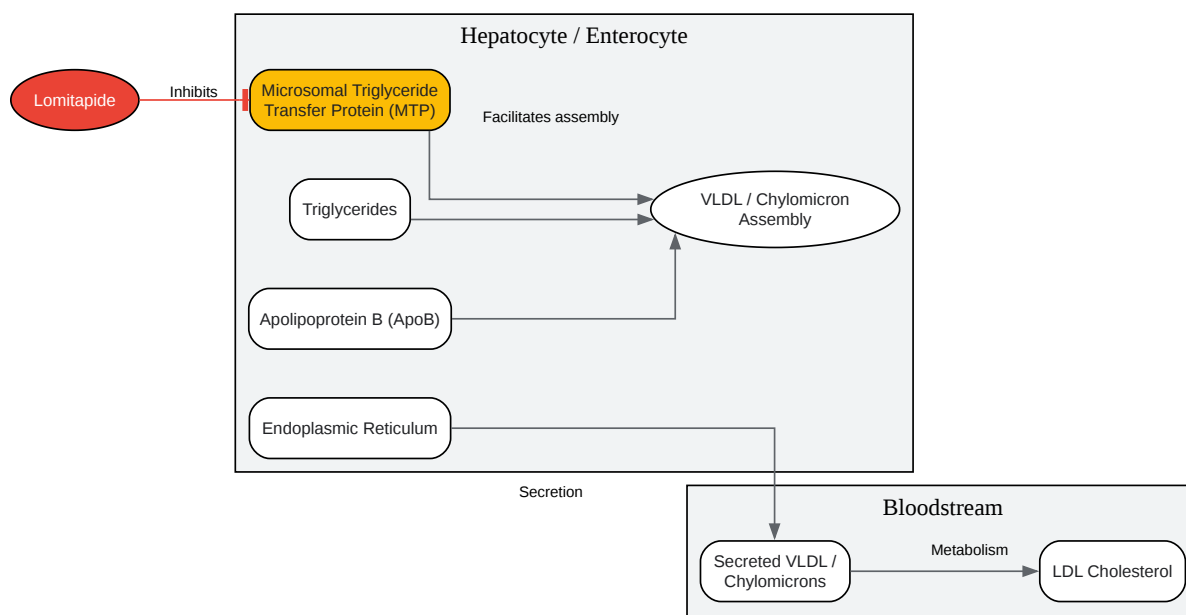
Core Technical Data

Parameter	Value
CAS Number	2459377-96-7[1]
Molecular Formula	C ₃₉ H ₂₉ D ₈ F ₆ N ₃ O ₂ [1]
Formula Weight	701.8 g/mol [1]
Synonyms	AEGR-733-d8, BMS-201038-d8[2]
Storage Temperature	-20°C[1]
Solubility	Soluble in Acetonitrile[1][2]
Physical Form	Crystalline Solid[1]

Mechanism of Action: MTP Inhibition

Lomitapide, the non-deuterated parent compound of **Lomitapide-d8**, functions as a potent inhibitor of the microsomal triglyceride transfer protein (MTP).[1][3][4] MTP is a critical intracellular lipid transfer protein located within the lumen of the endoplasmic reticulum of hepatocytes and enterocytes.[4][5] Its primary role is to facilitate the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[3][5][6]

By binding to and inhibiting MTP, Lomitapide effectively blocks the loading of triglycerides onto ApoB.[3] This disruption of lipoprotein assembly leads to a significant reduction in the secretion of VLDL and chylomicrons into the bloodstream.[3][6] Consequently, there is a downstream decrease in the plasma levels of low-density lipoprotein cholesterol (LDL-C), total cholesterol, and ApoB.[1][4] This mechanism of action makes Lomitapide a therapeutic agent for managing homozygous familial hypercholesterolemia (HoFH), a rare genetic disorder characterized by extremely high levels of LDL-C.[4]



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Lomitapide's inhibition of MTP blocks lipoprotein assembly.

Experimental Protocols

Lomitapide-d8 is primarily utilized as an internal standard in mass spectrometry-based quantification of Lomitapide. Below are representative protocols for key experiments related to the analysis and functional assessment of Lomitapide.

Quantification of Lomitapide by LC-MS/MS using Lomitapide-d8

This protocol outlines a general procedure for the quantification of Lomitapide in a biological matrix (e.g., plasma) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method with **Lomitapide-d8** as an internal standard.

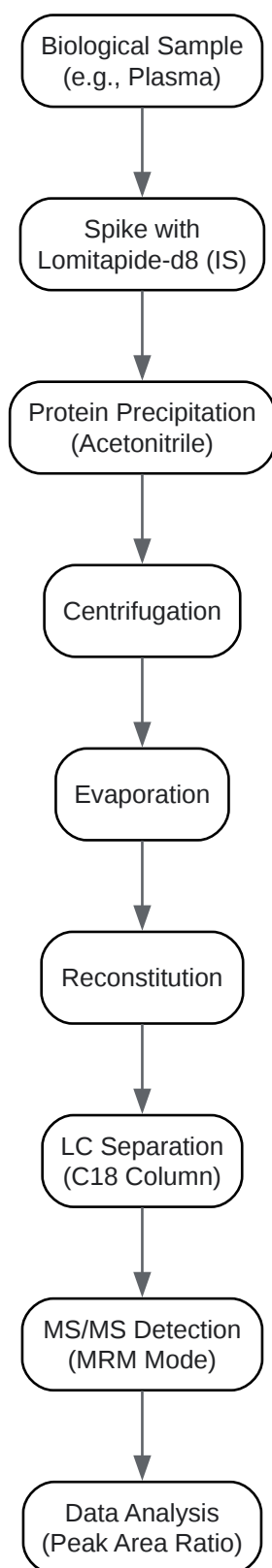
1. Sample Preparation:

- Thaw plasma samples on ice.
- To 100 μ L of plasma, add 10 μ L of **Lomitapide-d8** internal standard solution (concentration to be optimized based on the expected range of Lomitapide concentrations).
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.

2. LC-MS/MS Conditions (Illustrative):

- LC System: A high-performance liquid chromatography system.
- Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions:

- Lomitapide: Q1/Q3 transition to be determined (e.g., based on fragmentation of the parent ion).
- **Lomitapide-d8**: Q1/Q3 transition to be determined (shifted by 8 Da from the parent compound).
- Data Analysis: Quantify Lomitapide by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.



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Workflow for LC-MS/MS quantification of Lomitapide.

In Vitro MTP Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of Lomitapide on MTP.

1. Reagents and Materials:

- Purified MTP.
- Donor vesicles containing a fluorescently labeled lipid (e.g., NBD-triolein).
- Acceptor vesicles (e.g., unilamellar vesicles of phosphatidylcholine).
- Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
- Lomitapide stock solution in DMSO.

2. Assay Procedure:

- In a 96-well plate, add assay buffer.
- Add varying concentrations of Lomitapide (or vehicle control) to the wells.
- Add purified MTP to each well and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
- Initiate the transfer reaction by adding the donor and acceptor vesicles.
- Monitor the increase in fluorescence over time using a fluorescence plate reader. The transfer of the fluorescent lipid from the donor to the acceptor vesicle results in a change in the fluorescence signal.
- Calculate the rate of lipid transfer for each Lomitapide concentration.
- Determine the IC_{50} value by plotting the percentage of inhibition against the logarithm of the Lomitapide concentration. A known IC_{50} for Lomitapide is approximately 0.5 nM in a triglyceride transfer assay.^{[1][7]}

ApoB Secretion Assay in HepG2 Cells

This protocol details a method to assess the effect of Lomitapide on the secretion of ApoB from the human hepatoma cell line, HepG2.

1. Cell Culture:

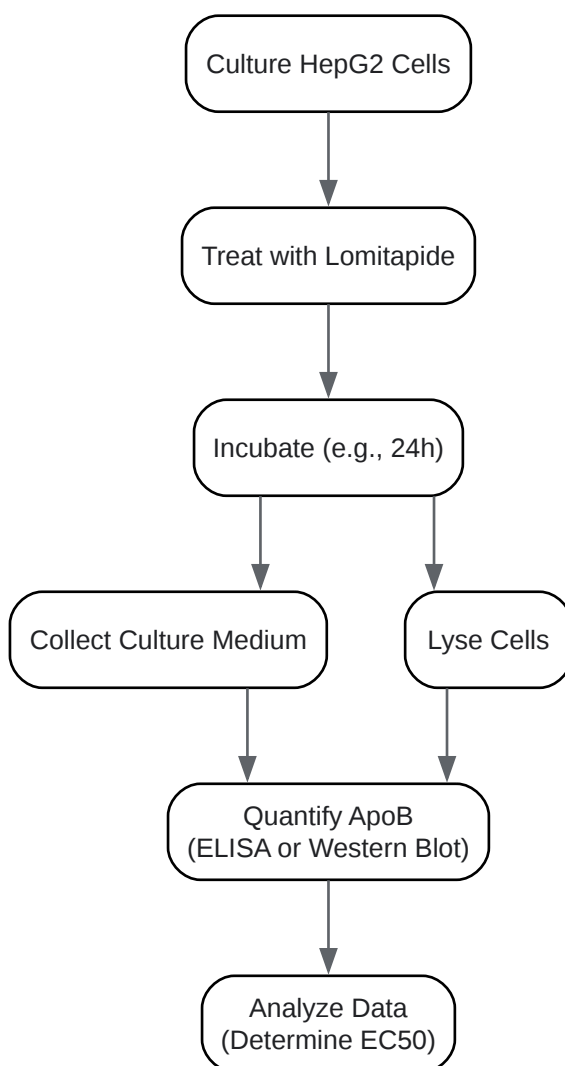
- Culture HepG2 cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum.
- Seed the cells in 6-well plates and allow them to reach approximately 80% confluency.

2. Treatment:

- Wash the cells with serum-free medium.
- Treat the cells with varying concentrations of Lomitapide (or vehicle control) in serum-free medium for a specified period (e.g., 24 hours).

3. Sample Collection and Analysis:

- Collect the cell culture medium.
- Lyse the cells to obtain the intracellular protein fraction.
- Quantify the amount of ApoB in the culture medium and cell lysates using an enzyme-linked immunosorbent assay (ELISA) or by Western blotting.
- Normalize the secreted ApoB levels to the total cellular protein content.
- Determine the EC₅₀ value, which for Lomitapide in inhibiting ApoB secretion in HepG2 cells is approximately 0.8 nM.^{[1][7]}



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Workflow for the ApoB secretion assay in HepG2 cells.

This technical guide provides a foundational resource for researchers working with **Lomitapide-d8**. For specific applications, further optimization of the outlined protocols may be necessary. Always refer to the supplier's documentation for handling and safety information.

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- To cite this document: BenchChem. [Lomitapide-d8 supplier and purchasing information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12300079#lomitapide-d8-supplier-and-purchasing-information]

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